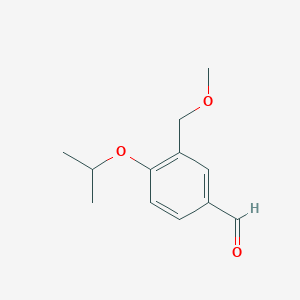

4-Isopropoxy-3-(methoxymethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-12-5-4-10(7-13)6-11(12)8-14-3/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMBCJDHVZKHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isopropoxy 3 Methoxymethyl Benzaldehyde

Retrosynthetic Analysis of the Aromatic Core

A logical retrosynthetic analysis suggests that the final formyl group can be installed onto a suitably substituted aromatic precursor. Disconnecting the aldehyde functionality via a formylation reaction leads to the precursor molecule, 1-isopropoxy-2-(methoxymethyl)benzene .

Further disconnection of this precursor involves breaking it down into more readily available starting materials. The isopropoxy and methoxymethyl groups can be traced back to simpler functionalities. A plausible strategy involves the sequential functionalization of a basic phenolic compound. For instance, a precursor like 3-(hydroxymethyl)phenol could be envisaged, which upon selective alkylation and subsequent elaboration, would yield the required substituted benzene (B151609) ring for the final formylation step.

An alternative and more practical pathway begins with a commercially available substituted benzaldehyde (B42025), such as 4-hydroxybenzaldehyde . This approach involves building the required substitution pattern around the existing aromatic core. This strategy requires the introduction of a C1 unit at the C-3 position, which is then converted to the methoxymethyl group, alongside the isopropylation of the C-4 hydroxyl group. The aldehyde group would need to be protected during certain transformations.

De Novo Synthesis Routes

De novo synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde can be approached from different precursors, primarily involving the functionalization of pre-existing aromatic rings.

A common strategy in organic synthesis is to begin with a starting material that already contains one of the key functional groups. Using a benzaldehyde precursor like vanillin (B372448) or isovanillin (B20041) is a possibility. For example, vanillin could be alkylated with propargyl bromide, and isovanillin can be synthesized from 3,4-dihydroxybenzaldehyde (B13553). nih.govguidechem.com However, the specific substitution pattern of the target molecule (4-isopropoxy, 3-methoxymethyl) makes direct conversion from common precursors like vanillin (4-hydroxy-3-methoxy) or isovanillin (3-hydroxy-4-methoxy) challenging due to the presence of a methoxy (B1213986) group instead of the required methoxymethyl group.

A more viable, albeit multi-step, approach starts with a simpler benzaldehyde, such as 4-hydroxybenzaldehyde. This route involves the sequential introduction and modification of the substituents at the C-3 and C-4 positions.

This approach focuses on building the desired functionality step-by-step on a simpler aromatic scaffold. A plausible route involves preparing the key intermediate, 1-isopropoxy-2-(methoxymethyl)benzene, followed by a regioselective formylation.

The introduction of the isopropoxy group is typically achieved via a Williamson ether synthesis. This involves the O-alkylation of a corresponding phenol (B47542) with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. The choice of base and solvent is crucial for efficient reaction. nih.govresearchgate.net

Table 1: Reaction Conditions for O-Isopropylation of Phenols

| Phenolic Substrate | Isopropylating Agent | Base | Solvent | Typical Conditions | Yield |

|---|---|---|---|---|---|

| 4-Hydroxyphenol | 2-Bromopropane | K₂CO₃ | Acetone, DMF | Reflux, 6-12h | High |

| 3-(Methoxymethyl)phenol | Isopropyl iodide | NaH | THF | 0 °C to RT, 4-8h | Good |

This is an interactive data table. The data is illustrative of typical conditions for Williamson ether synthesis.

In a hypothetical synthesis starting from 3-(methoxymethyl)phenol, the phenolic hydroxyl group would be deprotonated by a suitable base like potassium carbonate or sodium hydride, followed by nucleophilic attack on the isopropyl halide to form the ether linkage.

The methoxymethyl (MOM) group can be introduced in several ways. If starting from a precursor with a hydroxymethyl group, such as 3-hydroxybenzyl alcohol, the benzylic alcohol can be converted to a methoxymethyl ether. This typically involves deprotonation with a strong base like sodium hydride, followed by reaction with a methylating agent like methyl iodide.

Alternatively, a precursor containing a halogen, such as a bromobenzyl derivative, can be used. The bromine can be displaced by a methoxide (B1231860) source. For instance, the synthesis of 5-iodoisovanillin ethers has been achieved through regioselective alkylation using chloromethyl methyl ether (MOMCl). nih.gov

The final step in this proposed synthesis is the introduction of the aldehyde group onto the 1-isopropoxy-2-(methoxymethyl)benzene ring. This is an electrophilic aromatic substitution reaction. The existing isopropoxy and methoxymethyl groups are both ortho-, para-directing. The isopropoxy group is a stronger activating group, and the target C-1 position is para to the methoxymethyl group and ortho to the isopropoxy group, making it a highly favored site for electrophilic attack. Several formylation methods are suitable for such activated aromatic systems. orgsyn.orgthieme-connect.comwikipedia.org

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.orgorganic-chemistry.org It is effective for electron-rich aromatic compounds.

Duff Reaction : This reaction uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (e.g., glycerol, trifluoroacetic acid). wikipedia.orgthieme-connect.comecu.eduresearchgate.netthieme-connect.com It is particularly effective for the ortho-formylation of phenols, but can also be applied to phenol ethers.

Magnesium-Mediated Ortho-Formylation : A milder method for phenols involves using magnesium chloride and triethylamine (B128534) with paraformaldehyde. orgsyn.orgthieme-connect.commdma.chsciencemadness.orgorgsyn.org This method shows high selectivity for the position ortho to the hydroxyl group and can be adapted for phenol ethers under certain conditions.

Table 2: Comparison of Aromatic Formylation Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 100 °C | Mild conditions, high yields for activated rings | Reagent is moisture sensitive |

| Duff Reaction | Hexamethylenetetramine, Acid (e.g., TFA) | Reflux | Simple reagents | Can give low to moderate yields, requires strongly activating groups |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | 0 °C to RT | Good yields | Reagent is a potent carcinogen |

This is an interactive data table comparing common formylation reactions.

The choice of method would depend on the stability of the starting material and the desired yield. For the synthesis of this compound, the Vilsmeier-Haack reaction would likely provide a clean and efficient conversion of the 1-isopropoxy-2-(methoxymethyl)benzene intermediate to the final product.

Functionalization of Substituted Aromatics

Regioselective Synthesis and Isomer Control

The cornerstone of synthesizing this compound with a defined structure lies in the principle of regioselective synthesis. This approach is critical for controlling the specific placement of the isopropoxy and methoxymethyl groups on the aromatic ring, thereby preventing the formation of undesired isomers. The most common strategy commences with 3,4-dihydroxybenzaldehyde as the starting material.

The regioselectivity of the synthesis is primarily dictated by the differential acidity of the two hydroxyl groups on the catechol ring of 3,4-dihydroxybenzaldehyde. The hydroxyl group at the 4-position exhibits greater acidity compared to the one at the 3-position. This increased acidity is attributed to the electron-withdrawing effect of the aldehyde group, which is in the para position relative to the 4-hydroxyl group, thus stabilizing the corresponding phenoxide ion to a greater extent.

This difference in acidity allows for the selective alkylation of the 4-hydroxyl group. A general and effective procedure involves the reaction of 3,4-dihydroxybenzaldehyde with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a mild base. researchgate.netdoaj.org The base, typically sodium bicarbonate (NaHCO₃), selectively deprotonates the more acidic 4-hydroxyl group, creating a phenoxide ion that then acts as a nucleophile to displace the halide from the isopropyl halide, forming the ether linkage. researchgate.net This initial step yields the key intermediate, 4-isopropoxy-3-hydroxybenzaldehyde.

The subsequent step involves the introduction of the methoxymethyl group at the remaining 3-hydroxyl position. This is typically achieved by reacting the 4-isopropoxy-3-hydroxybenzaldehyde intermediate with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), in the presence of a suitable base to yield the final product, this compound. The control of stoichiometry and reaction conditions is crucial to ensure mono-alkylation at each step and prevent side reactions.

The following table summarizes the key reactants and reagents in a typical regioselective synthesis:

| Step | Starting Material | Reagent | Base | Solvent | Intermediate/Product |

| 1 | 3,4-Dihydroxybenzaldehyde | Isopropyl halide (e.g., 2-bromopropane) | Sodium Bicarbonate (NaHCO₃) | Dimethylformamide (DMF) | 4-Isopropoxy-3-hydroxybenzaldehyde |

| 2 | 4-Isopropoxy-3-hydroxybenzaldehyde | Methoxymethyl chloride (MOM-Cl) | Suitable Base | Aprotic Solvent | This compound |

Application of Catalytic Methodologies in Synthesis

While the classical regioselective synthesis provides good control, modern synthetic chemistry often seeks to enhance efficiency and sustainability through the use of catalytic methodologies. In the context of synthesizing this compound, catalysts can be employed to facilitate the O-alkylation steps, potentially offering milder reaction conditions, improved yields, and easier work-up procedures.

For the initial isopropylation of 3,4-dihydroxybenzaldehyde, various catalytic systems have been explored for the O-alkylation of phenols. While not specifically detailed for this exact transformation, the principles from related reactions can be applied. For instance, phase-transfer catalysts (PTCs) can be utilized to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent.

Furthermore, the development of solid acid catalysts, such as zeolites and modified clays, presents an opportunity for greener synthetic routes. These heterogeneous catalysts can promote the alkylation of phenols with alcohols or alkenes, offering advantages in terms of catalyst recovery and reuse. Research into the vapor-phase isopropylation of phenol using solid acid catalysts has demonstrated the feasibility of such approaches, which could potentially be adapted for the regioselective isopropylation of dihydroxybenzaldehyde derivatives.

The methoxymethylation step can also benefit from catalytic approaches. While traditionally carried out using stoichiometric amounts of base, the use of catalytic amounts of a strong base or a phase-transfer catalyst could streamline the process. The choice of catalyst is critical to ensure high regioselectivity and to avoid undesired side reactions.

The table below outlines potential catalytic approaches that could be adapted for the synthesis of this compound:

| Reaction Step | Potential Catalyst Type | Example Catalysts | Potential Advantages |

| O-Isopropylation | Phase-Transfer Catalysts (PTCs) | Quaternary ammonium (B1175870) salts | Improved reaction rates, milder conditions |

| O-Isopropylation | Solid Acid Catalysts | Zeolites (e.g., H-BEA, H-ZSM-5) | Catalyst reusability, environmentally friendly |

| O-Methoxymethylation | Phase-Transfer Catalysts (PTCs) | Crown ethers, quaternary ammonium salts | Enhanced nucleophilicity of the phenoxide |

It is important to note that while the principles of catalytic O-alkylation are well-established, their specific application to the multi-step synthesis of this compound requires careful optimization of reaction conditions to maintain the high degree of regioselectivity and isomer control achieved in the classical synthetic routes.

Advanced Chemical Transformations and Reactivity Profiling of 4 Isopropoxy 3 Methoxymethyl Benzaldehyde

Aldehyde Group Reactivity

The aldehyde functional group in 4-isopropoxy-3-(methoxymethyl)benzaldehyde is a key site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Its reactivity is characterized by condensation reactions, reduction and oxidation pathways, and nucleophilic additions.

Condensation Reactions

Condensation reactions involving the aldehyde group provide a powerful tool for carbon-carbon bond formation. One of the most notable examples is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction proceeds through a nucleophilic addition followed by a dehydration step, typically yielding an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

In the context of this compound, a Knoevenagel condensation with an active methylene (B1212753) compound, such as malononitrile (B47326) or a malonic ester, would be expected to yield a corresponding benzylidene derivative. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.orgbeilstein-journals.org The general scheme for such a reaction is depicted below:

Scheme 1: Generalized Knoevenagel Condensation of this compound

Another important condensation reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. The reaction is highly versatile and allows for the introduction of a wide range of substituents at the double bond. The reaction of this compound with a Wittig reagent would lead to the formation of a substituted styrene (B11656) derivative. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. researchgate.net

| Reaction | Reagents | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, diethyl malonate), basic catalyst (e.g., piperidine) | α,β-unsaturated carbonyl or cyano compound |

| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CHR) | Substituted alkene |

Reduction and Oxidation Pathways

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde in this compound to the corresponding primary alcohol, (4-isopropoxy-3-(methoxymethyl)phenyl)methanol, can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). chemguide.co.uklibretexts.orgyoutube.com Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides. youtube.com The reaction is generally carried out in an alcoholic solvent like ethanol (B145695) or methanol. libretexts.org

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 4-isopropoxy-3-(methoxymethyl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and Tollens' reagent. Side-chain oxidation of alkylbenzene derivatives using strong oxidizing agents like potassium permanganate or chromic acid can also lead to the formation of benzoic acid derivatives. youtube.com

| Transformation | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) | (4-isopropoxy-3-(methoxymethyl)phenyl)methanol |

| Oxidation | Potassium Permanganate (KMnO4) or Chromic Acid (H2CrO4) | 4-isopropoxy-3-(methoxymethyl)benzoic acid |

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. This class of reactions is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reactions: Grignard reagents (R-MgX) are powerful nucleophiles that readily add to aldehydes to form secondary alcohols. orgsyn.org The reaction of this compound with a Grignard reagent would yield a secondary alcohol where the 'R' group from the Grignard reagent is attached to the former carbonyl carbon.

Organolithium Reactions: Similar to Grignard reagents, organolithium reagents (R-Li) are also potent nucleophiles that add to aldehydes to produce secondary alcohols after an acidic workup. masterorganicchemistry.com

| Nucleophile | Reagent Type | Initial Product | Final Product (after workup) |

| Grignard Reagent | R-MgX | Magnesium alkoxide | Secondary alcohol |

| Organolithium Reagent | R-Li | Lithium alkoxide | Secondary alcohol |

Ether Linkage Transformations

The two ether linkages in this compound, the isopropoxy group and the methoxymethyl group, exhibit distinct reactivities and can be selectively transformed under appropriate conditions.

Cleavage Reactions of the Isopropoxy Group

The cleavage of aryl ethers, such as the isopropoxy group attached to the benzene (B151609) ring, typically requires harsh conditions and strong reagents.

Boron Tribromide (BBr3): Boron tribromide is a widely used reagent for the cleavage of aryl ethers. nih.govnih.gov The reaction mechanism is thought to involve the formation of an ether-BBr3 adduct, followed by nucleophilic attack of a bromide ion on the alkyl group. nih.govufp.pt In the case of an isopropyl aryl ether, this would likely proceed through an SN1-type mechanism due to the stability of the secondary isopropyl carbocation. The products of this reaction would be 4-hydroxy-3-(methoxymethyl)benzaldehyde and isopropyl bromide.

Aluminum Trichloride (B1173362) (AlCl3): Aluminum trichloride is another Lewis acid capable of cleaving aryl ethers. acs.org It is particularly effective for the selective cleavage of isopropyl aryl ethers. acs.org

| Reagent | General Conditions | Products |

| Boron Tribromide (BBr3) | Typically at low temperatures in an inert solvent like dichloromethane | 4-hydroxy-3-(methoxymethyl)benzaldehyde and isopropyl bromide |

| Aluminum Trichloride (AlCl3) | Varies depending on the substrate | 4-hydroxy-3-(methoxymethyl)benzaldehyde and isopropyl chloride |

Reactions Involving the Methoxymethyl Group

The methoxymethyl (MOM) group is a common protecting group for alcohols and phenols. However, in this molecule, it is part of a benzyl (B1604629) ether-like structure, which influences its reactivity. Aromatic methoxymethyl ethers can be deprotected under specific conditions. nih.gov

Trialkylsilyl Triflates: Aromatic methoxymethyl ethers can be converted to silyl (B83357) ethers upon treatment with trialkylsilyl triflates (R3SiOTf) and 2,2′-bipyridyl. nih.gov Subsequent hydrolysis can then yield the corresponding phenol (B47542). nih.gov This method is notable for its mild and non-acidic conditions. nih.gov

Solvolysis: Benzyl ethers can undergo solvolysis in diols like ethylene (B1197577) glycol at high temperatures, leading to deprotection. lookchem.com The reactivity is dependent on the stability of the resulting benzyl cation intermediate. lookchem.com

| Reagent/Condition | Transformation | Product |

| Trialkylsilyl Triflate (R3SiOTf) and 2,2′-bipyridyl, then H2O | Deprotection of the methoxymethyl ether | 3-hydroxymethyl-4-isopropoxybenzaldehyde |

| Solvolysis in a diol (e.g., ethylene glycol) at high temperature | Cleavage of the methoxymethyl ether | 3-hydroxymethyl-4-isopropoxybenzaldehyde |

Aromatic Ring Functionalization

The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic effects of its three substituents: the isopropoxy, methoxymethyl, and formyl groups. These groups influence the electron density of the benzene ring and direct the position of incoming electrophiles or the sites for metal-catalyzed bond formation.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the cumulative directing effects of the existing substituents. The isopropoxy group at C4 is a strongly activating, ortho-, para-director due to its +M (mesomeric) and -I (inductive) effects, with the resonance effect being dominant. youtube.comlibretexts.org The methoxymethyl group at C3 is a weakly activating, ortho-, para-director primarily through its +I effect. Conversely, the aldehyde group at C1 is a deactivating, meta-director due to its strong -M and -I effects.

The positions open for substitution are C2, C5, and C6. The directing effects of the substituents on these positions can be summarized as follows:

| Substituent | Effect on Ring | Directing Preference | Influence on Positions |

| 4-Isopropoxy | Activating | Ortho, Para | Activates C3 (occupied) and C5 |

| 3-Methoxymethyl | Weakly Activating | Ortho, Para | Activates C2 and C4 (occupied) |

| 1-Aldehyde | Deactivating | Meta | Deactivates C2, C4, C6; directs to C3 (occupied) and C5 |

Considering these combined effects, the C5 position is the most likely site for electrophilic attack. It is activated by the powerful para-directing isopropoxy group and is also a meta-position relative to the deactivating aldehyde group, making it less deactivated than the C2 and C6 positions. The C2 position is activated by the methoxymethyl group but is ortho to the deactivating aldehyde group. The C6 position is strongly deactivated by its ortho-relationship to the aldehyde group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are predicted to yield predominantly the 5-substituted product.

Metal-Catalyzed Cross-Coupling Reactions

This compound presents opportunities for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr However, the presence of the aldehyde group can sometimes lead to side reactions. acs.org A common strategy to circumvent this is the in-situ protection of the aldehyde, for instance, by forming a stable aluminum hemiaminal, which renders it suitable for subsequent cross-coupling with organometallic reagents. acs.orgrug.nlresearchgate.net

This molecule can potentially participate in several types of cross-coupling reactions, primarily through the activation of its C-H bonds or by introducing a leaving group (e.g., a halide) onto the aromatic ring.

| Reaction Type | General Description | Potential Application to the Target Compound |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. rsc.org | A halogenated derivative of the title compound (e.g., at the C5 position) could be coupled with various boronic acids to introduce new aryl or alkyl groups. |

| Heck Reaction | Palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgrsc.org | A halogenated derivative could react with alkenes to form substituted alkenes, extending the carbon framework. |

| Sonogashira Coupling | Palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. rsc.orglibretexts.orgwikipedia.orgacs.org | Coupling of a halogenated derivative with terminal alkynes would yield arylalkynes, which are valuable synthetic intermediates. |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgbeilstein-journals.orglibretexts.org | A halogenated derivative could undergo amination with a variety of primary or secondary amines to produce aniline (B41778) derivatives. |

| C-H Activation/Coupling | Direct functionalization of a C-H bond, catalyzed by a transition metal. nih.govrsc.orgnih.govmdpi.com | The C-H bond at the C5 position could potentially be directly arylated, alkenylated, or aminated, avoiding the need for pre-functionalization with a leaving group. |

The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, would need to be empirically optimized to achieve high yields and selectivity for the desired products. The electron-rich nature of the aromatic ring, due to the isopropoxy and methoxymethyl groups, would likely influence the reactivity in these transformations.

Spectroscopic Characterization and Structural Elucidation of 4 Isopropoxy 3 Methoxymethyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde, distinct signals would be anticipated for each unique proton environment. The aldehyde proton (-CHO) would likely appear as a singlet far downfield, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the electron-donating isopropoxy and methoxymethyl groups, as well as the electron-withdrawing aldehyde group.

The isopropoxy group would exhibit a septet for the single methine proton (-CH(CH₃)₂) and a doublet for the six equivalent methyl protons (-CH(CH₃)₂). The methoxymethyl group would present as two singlets: one for the methylene (B1212753) protons (-CH₂OCH₃) and another for the methyl protons (-CH₂OCH₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | Singlet | 1H |

| Aromatic-H | 6.8 - 7.8 | Multiplet | 3H |

| Isopropoxy-CH | 4.5 - 4.8 | Septet | 1H |

| Methoxymethyl-CH₂ | 4.3 - 4.6 | Singlet | 2H |

| Methoxymethyl-CH₃ | 3.3 - 3.6 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, typically appearing between 190 and 200 ppm. The aromatic carbons would resonate in the 110-160 ppm region, with their specific shifts dictated by the attached substituents. The carbons of the isopropoxy and methoxymethyl groups would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde C=O | 190 - 200 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-C | 110 - 135 |

| Isopropoxy CH | 70 - 75 |

| Methoxymethyl CH₂ | 70 - 75 |

| Methoxymethyl CH₃ | 55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the coupling between the isopropoxy methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure, such as confirming the connection of the isopropoxy and methoxymethyl groups to the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde would be prominent, typically appearing around 1700 cm⁻¹. The C-H stretching vibrations of the aldehyde group usually give rise to two weaker bands near 2850 and 2750 cm⁻¹.

Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropoxy and methoxymethyl groups would appear just below 3000 cm⁻¹. The spectrum would also feature C-O stretching bands for the ether linkages in the 1250-1000 cm⁻¹ region and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Aldehyde C-H Stretch | ~2850, ~2750 | Weak |

| Aldehyde C=O Stretch | ~1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy, being complementary to FTIR, would also provide insights into the molecular structure. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would be expected to give a strong signal. The C=O stretch of the aldehyde would also be Raman active. Due to the presence of several C-H bonds, the C-H stretching region would likely show strong bands as well.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides invaluable information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio of ions, allowing for the determination of the elemental formula of a compound with a high degree of confidence. For this compound, with a chemical formula of C₁₂H₁₆O₃, the expected exact mass can be calculated.

HRMS is capable of distinguishing between ions with very similar nominal masses, providing unambiguous elemental compositions. nih.gov This capability is crucial for confirming the identity of a synthesized compound or for identifying unknown substances in a complex mixture.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.1172 |

| [M+Na]⁺ | 231.0992 |

| [M+K]⁺ | 247.0731 |

| [M+NH₄]⁺ | 226.1438 |

| Data is predicted based on the elemental composition. |

In mass spectrometry, the molecular ion often undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. The fragmentation of this compound is expected to proceed through characteristic pathways for substituted benzaldehydes.

The fragmentation of benzaldehyde (B42025) itself typically involves the loss of a hydrogen atom to form a stable [M-H]⁺ ion, or the loss of the formyl radical (-CHO) to produce the phenyl cation. docbrown.info For substituted benzaldehydes, such as 4-hydroxy-3-methoxybenzaldehyde (vanillin), characteristic losses of substituents are observed. researchgate.net For instance, vanillin (B372448) exhibits a significant molecular ion peak, followed by the loss of a methyl group (-CH₃) and carbon monoxide (-CO). massbank.eu

Based on these analogous fragmentation patterns, a proposed fragmentation pathway for this compound can be outlined. The initial molecular ion ([C₁₂H₁₆O₃]⁺˙) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation steps would likely involve the loss of the isopropoxy group, the methoxymethyl group, or parts thereof.

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Loss | Predicted m/z |

| [C₁₂H₁₆O₃]⁺˙ (Molecular Ion) | - | 208 |

| [C₁₁H₁₃O₃]⁺ | •CH₃ (from isopropoxy) | 193 |

| [C₉H₉O₃]⁺ | •C₃H₇ (isopropoxy) | 165 |

| [C₁₁H₁₃O₂]⁺ | •OCH₃ (from methoxymethyl) | 177 |

| [C₁₀H₁₀O₂]⁺˙ | CH₂O (from methoxymethyl) | 162 |

| [C₇H₇O]⁺ | C₅H₉O₂ | 107 |

| This table represents a predictive analysis based on the fragmentation of similar structures. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, providing information about the presence of chromophores, which are typically unsaturated functional groups or aromatic systems.

The UV-Vis spectrum of benzaldehyde in a non-polar solvent like cyclohexane (B81311) exhibits a strong absorption band around 245 nm, which is attributed to the π→π* electronic transition of the benzene ring and the carbonyl group. researchgate.net A weaker, longer-wavelength absorption band around 280 nm is assigned to the n→π* transition of the carbonyl group. researchgate.net The position and intensity of these absorption bands are sensitive to the presence of substituents on the aromatic ring.

For this compound, the presence of the isopropoxy and methoxymethyl groups, both of which are auxochromes (electron-donating groups), is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band compared to unsubstituted benzaldehyde. This is due to the interaction of the non-bonding electrons on the oxygen atoms with the π-electron system of the aromatic ring, which lowers the energy gap for the electronic transition. The n→π* transition is also likely to be affected, though to a lesser extent.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-Polar Solvent

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π→π | ~250-270 | High |

| n→π | ~280-300 | Low |

| Values are estimations based on the effects of similar substituents on the benzaldehyde chromophore. |

Computational and Theoretical Investigations of 4 Isopropoxy 3 Methoxymethyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the properties of molecules. These calculations are essential for understanding molecular structure and reactivity where experimental data is unavailable.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method that calculates the electronic structure of atoms and molecules. It is favored for its balance of accuracy and computational efficiency. For various benzaldehyde (B42025) derivatives, DFT studies, often using functionals like B3LYP, have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.gov Such studies provide a foundational understanding of how different substituent groups on the benzaldehyde ring influence its characteristics. nih.gov

Ab Initio Calculations

Ab initio, meaning "from the beginning," are quantum chemistry methods based on first principles without the inclusion of experimental data. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. Ab initio calculations have been used to study related molecules, providing benchmark data on molecular structure and energy. conicet.gov.ar For the specific compound 4-Isopropoxy-3-(methoxymethyl)benzaldehyde, dedicated ab initio studies are not currently found in published research.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms (molecular geometry) and the different spatial orientations the molecule can adopt (conformations) are critical to its function and reactivity. Computational analysis is used to predict stable conformations and the energy barriers between them.

For substituted benzaldehydes, a key area of interest is the orientation of the aldehyde group and other substituents relative to the benzene (B151609) ring. acs.org The planarity and rotational barriers of these groups are determined through conformational analysis, which helps in understanding steric and electronic effects. acs.org For instance, in related molecules, the dihedral angle between the benzene ring and its side chains has been precisely calculated to understand planarity. nih.gov Without specific studies on this compound, its precise bond lengths, angles, and conformational preferences remain undetermined.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule dictates its chemical reactivity. Computational methods are used to visualize this arrangement and calculate descriptors that predict how the molecule will interact with other chemical species.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A small HOMO-LUMO gap generally suggests higher reactivity. mdpi.com Analysis of similar molecules shows that this gap is a key parameter derived from DFT calculations to understand charge transfer within the molecule. researchgate.net

Electrostatic Potential Surfaces

While the principles of these computational investigations are well-established, their application to this compound has not been documented in the available literature. Therefore, the specific data tables of bond lengths, angles, HOMO-LUMO energies, and other reactivity descriptors for this compound cannot be provided. The scientific community awaits future research to elucidate the unique computational and theoretical profile of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis is crucial for quantitatively describing intramolecular interactions, charge distribution, and the delocalization of electron density. researchgate.net

For this compound, NBO analysis would elucidate key hyperconjugative interactions. Significant interactions would be expected between the lone pairs (LP) of the oxygen atoms (from the isopropoxy, methoxymethyl, and aldehyde groups) and the antibonding orbitals (π* or σ*) of the benzene ring and adjacent bonds. These interactions are fundamental to understanding the electronic effects of the substituent groups on the aromatic system.

Table 1: Expected Major Donor-Acceptor Interactions in this compound from NBO Analysis

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O (Isopropoxy) | π* (Caromatic-Caromatic) | High | p-π conjugation; electron donation to the ring |

| LP (1) O (Aldehyde) | π* (Caromatic-Caldehyde) | Moderate | Resonance delocalization within the benzaldehyde system |

| LP (1) O (Methoxymethyl) | σ* (Caromatic-Cmethoxymethyl) | Moderate | Hyperconjugation influencing ring electronics |

| π (Caromatic-Caromatic) | π* (C=O) | High | π-π* interaction; delocalization across the conjugated system |

| σ (C-H) | σ* (C-C) | Low | Standard σ-σ* hyperconjugation |

| Note: E(2) values are qualitative descriptors ("High," "Moderate," "Low") as specific calculated data for this molecule is not available. The table illustrates the types of interactions that would be quantified in an actual NBO study. |

This analysis would quantify the electron-donating nature of the isopropoxy and methoxymethyl groups, revealing how they influence the electron density distribution and reactivity of the benzaldehyde moiety.

Theoretical Spectroscopic Parameter Prediction

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. researchgate.netnih.gov These predictions are invaluable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations or electronic transitions.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. For this compound, key predicted vibrational frequencies would include the characteristic stretching of the aldehyde group. pressbooks.pub Conjugation with the aromatic ring is known to lower the carbonyl (C=O) stretching frequency. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com These theoretical values serve as a powerful tool for assigning peaks in experimental NMR spectra. For this molecule, predictions would highlight the distinct chemical shifts for the aldehydic proton, aromatic protons, and the carbons in the isopropoxy and methoxymethyl groups. The carbonyl carbon of an aldehyde typically appears in a characteristic downfield region of the ¹³C NMR spectrum. libretexts.org

UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. researchgate.net The analysis provides information on the maximum absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transitions (e.g., n→π* or π→π). For an aromatic aldehyde like this compound, the predicted spectrum would be dominated by π→π transitions within the conjugated system.

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopy Type | Parameter | Predicted Value/Region | Assignment |

| IR | Wavenumber (cm⁻¹) | ~1705 cm⁻¹ | C=O stretch (conjugated aldehyde) pressbooks.pub |

| ~2720, ~2820 cm⁻¹ | Aldehyde C-H stretch libretexts.org | ||

| ¹H NMR | Chemical Shift (δ) | ~9.8 - 10.0 ppm | Aldehydic proton (-CHO) pressbooks.pub |

| ~6.8 - 7.5 ppm | Aromatic protons (Ar-H) | ||

| ¹³C NMR | Chemical Shift (δ) | ~190 - 200 ppm | Carbonyl carbon (C=O) libretexts.org |

| ~110 - 160 ppm | Aromatic carbons | ||

| UV-Vis | λmax | ~250 - 350 nm | π→π* electronic transition |

| Note: The values presented are typical ranges for similarly structured molecules based on established spectroscopic principles and are not the result of a specific calculation on this compound. |

These theoretical predictions provide a detailed spectroscopic profile that can guide and confirm experimental characterization of this compound.

Strategic Role of 4 Isopropoxy 3 Methoxymethyl Benzaldehyde in Complex Organic Synthesis

Precursor in Multistep Organic Synthesis

4-Isopropoxy-3-(methoxymethyl)benzaldehyde serves as a versatile building block in multistep organic synthesis due to the reactivity of its aldehyde group. This functional group is a gateway for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, making the compound a valuable starting point for constructing more complex molecular architectures. The substituted benzene (B151609) ring provides a stable scaffold onto which additional functionality can be built.

The aldehyde moiety can participate in a wide array of classic and modern organic transformations. Its utility as a precursor is highlighted by its potential to undergo reactions that either extend carbon chains or introduce new functional groups. For instance, alkoxy-substituted benzaldehydes are known intermediates in the synthesis of various high-value chemicals. google.com The presence of the ether linkages (isopropoxy and methoxymethyl) provides stability under various reaction conditions compared to a free hydroxyl group, often obviating the need for protection-deprotection steps that would be necessary if starting from a related phenol (B47542) like vanillin (B372448).

Below is a table of common transformations for which benzaldehyde (B42025) derivatives are precursors:

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Wittig Reaction | Phosphonium ylide | Alkene |

| Aldol Condensation | Ketone/Aldehyde, Base/Acid | α,β-Unsaturated carbonyl |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Secondary alcohol |

| Oxidation | KMnO₄, K₂Cr₂O₇, or other agents | Carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | Benzyl (B1604629) alcohol |

| Reductive Amination | Amine, H₂/Catalyst or NaBH₃CN | Amine |

| Schiff Base Formation | Primary amine | Imine |

Utility in Natural Product Synthesis

Substituted aromatic ethers are common structural motifs in a wide range of natural products, including alkaloids, flavonoids, and lignans. While direct application of this compound in the total synthesis of a specific natural product is not prominently reported, building blocks with this type of substitution pattern are crucial. The synthesis of natural products often relies on the strategic functionalization of aromatic rings. nih.gov

The design of synthetic routes inspired by biosynthesis frequently employs precursors that mimic the structure of intermediates in metabolic pathways. researchgate.net A molecule such as this compound could, in principle, serve as a key fragment in the convergent synthesis of a complex natural product, providing the specific oxygenation pattern required on the aromatic ring.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Alkoxy-substituted benzaldehydes are a class of compounds with broad commercial importance as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. google.com Their structural features are often found in biologically active molecules. For example, a related compound, 3-hydroxyl-4-difluoromethoxy benzaldehyde, is a key intermediate in the synthesis of the respiratory drug Roflumilast. google.com The specific substituents on this compound make it a valuable intermediate for introducing tailored functionalities into a target molecule.

Construction of Core Scaffolds

The compound is well-suited for constructing the core structures of various biologically active molecules. The aldehyde group acts as a handle to build heterocyclic scaffolds, which are prevalent in pharmaceuticals. For example, condensation of the aldehyde with hydrazines or hydrazides can yield hydrazones, which are themselves a class of compounds with diverse biological activities and can also serve as precursors for rings like pyrazoles or pyridazinones. rsc.org Similarly, reaction with primary amines forms Schiff bases (imines), which can be cyclized to form quinolines, benzodiazepines, or other important heterocyclic systems. researchgate.net

| Reaction Partner | Intermediate Scaffold | Potential Final Scaffold |

| Hydrazine/Hydrazide | Hydrazone | Pyrazole, Pyridazinone |

| Primary Amine | Schiff Base (Imine) | Quinoline, Benzodiazepine |

| β-Ketoester | Knoevenagel/Michael product | Dihydropyridine |

| Thiosemicarbazide | Thiosemicarbazone | Thiadiazole |

Introduction of Specific Functionalities

Beyond building the carbon skeleton, this compound serves to introduce a precise arrangement of functional groups that can be critical for biological activity.

Isopropoxy Group : This bulky ether group can enhance lipophilicity, which may improve a drug's ability to cross cell membranes. It can also provide steric shielding to nearby functional groups, influencing binding to a biological target or preventing metabolic degradation.

Methoxymethyl Group : This ether functionality offers a more flexible and polar character compared to a simple methyl group. It can act as a hydrogen bond acceptor and influence the conformation of the molecule.

Aldehyde Group : As a versatile functional group, the aldehyde can be readily converted into other functionalities. It can be reduced to a primary alcohol, oxidized to a carboxylic acid, or converted into an amine via reductive amination, allowing for late-stage diversification in a synthetic sequence.

Development of Novel Synthetic Routes

The availability of uniquely substituted starting materials like this compound is a key driver for the development of novel and more efficient synthetic routes. korea.ac.kr By providing a pre-functionalized aromatic ring, this compound allows chemists to circumvent lengthy or low-yielding reaction sequences that might be required if starting from simpler, unfunctionalized aromatics. For example, its use can avoid complex ortho-directing group strategies or harsh conditions often needed for aromatic substitutions.

Stereoselective and Enantioselective Transformations

The aldehyde functional group is prochiral, meaning it can be converted into a chiral center. This makes this compound an excellent substrate for stereoselective and enantioselective transformations. Nucleophilic addition of an organometallic reagent or an enolate to the aldehyde carbonyl can create a new stereocenter. By using chiral catalysts or reagents, this transformation can be controlled to produce a single enantiomer of the resulting secondary alcohol. These chiral alcohols are highly valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is often critical for efficacy and safety.

Green Chemistry Approaches in Synthesis

The synthesis of complex organic molecules such as this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. While specific green synthesis routes for this compound are not extensively detailed in publicly available scientific literature, the application of green chemistry principles can be extrapolated from established methods for the synthesis of structurally related benzaldehyde derivatives. These approaches focus on the use of environmentally benign solvents, catalysts, and reagents, as well as the development of processes that are atom-economical and energy-efficient.

A plausible synthetic strategy for this compound would likely involve two key transformations: the introduction of the methoxymethyl group and the subsequent isopropylation of a phenolic hydroxyl group. Green chemistry principles can be applied to each of these conceptual steps.

For the etherification of the phenolic hydroxyl group to introduce the isopropoxy moiety, traditional methods often rely on toxic alkyl halides and strong bases in volatile organic solvents. Greener alternatives are actively being explored. One such approach is the use of phase-transfer catalysis (PTC). PTC allows for the reaction of a water-soluble salt of the phenol with an water-insoluble alkylating agent, thereby eliminating the need for a single, often hazardous, organic solvent that can dissolve all reactants. This technique can enhance reaction rates and yields while using milder conditions and potentially recyclable catalysts.

Another green approach to the isopropylation of phenols involves the use of isopropyl alcohol as the alkylating agent, which is a more environmentally friendly alternative to isopropyl halides. This reaction can be facilitated by heterogeneous acid catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net The use of supercritical water as a reaction medium for the alkylation of phenols with 2-propanol has also been investigated. researchgate.net This method avoids the use of any catalyst and organic solvents, with water being the only byproduct.

Microwave-assisted synthesis is another green technique that can be applied to the synthesis of this compound. Microwave irradiation can significantly reduce reaction times, increase product yields, and often allows for solvent-free reactions, thereby reducing waste and energy consumption. researchgate.netresearchgate.net

The table below outlines a comparison of traditional versus potential green chemistry approaches for a key synthetic step in the conceptual synthesis of this compound, the O-isopropylation of a phenolic precursor.

| Feature | Traditional Approach | Green Chemistry Approach |

| Alkylating Agent | Isopropyl halides (e.g., 2-bromopropane) | Isopropyl alcohol, Diisopropyl carbonate |

| Solvent | Volatile organic solvents (e.g., DMF, Acetone) | Supercritical water, Ionic liquids, Solvent-free |

| Catalyst | Stoichiometric strong bases (e.g., NaH) | Heterogeneous acid catalysts, Phase-transfer catalysts |

| Energy Source | Conventional heating | Microwave irradiation, Ultrasound |

| Byproducts | Halide salts | Water, Carbon dioxide (with carbonate) |

| Waste Profile | High | Low |

While a dedicated green synthesis for this compound has not been published, the principles and techniques developed for similar phenolic and benzaldehyde compounds provide a clear framework for the future development of environmentally sustainable routes to this complex molecule. The adoption of such green chemistry approaches is crucial for the chemical industry to minimize its environmental footprint.

Q & A

Q. What are the recommended synthetic routes for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde, and how can reaction progress be monitored?

A common approach involves sequential functionalization of benzaldehyde derivatives. For example, methoxymethyl and isopropoxy groups can be introduced via nucleophilic substitution or alkylation reactions under anhydrous conditions. A condensation reaction with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol with catalytic acetic acid can yield Schiff base intermediates, as demonstrated in similar benzaldehyde derivatives . Reaction monitoring should combine thin-layer chromatography (TLC) with UV visualization (e.g., using dichloromethane as a mobile phase) and periodic analysis to track aldehyde proton disappearance (~9.8–10.2 ppm) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

- : The aldehyde proton typically appears as a singlet near δ 10.0–10.2 ppm. Methoxymethyl (–OCHO–) groups show split signals at δ 4.4–4.8 ppm (CH) and δ 3.3–3.5 ppm (OCH). Isopropoxy groups exhibit a septet for the –CH(CH) proton (δ 1.2–1.4 ppm) and a doublet for methyl groups .

- FTIR: Strong absorption bands for C=O stretching (~1700 cm) and ether C–O–C vibrations (~1100–1250 cm) confirm functional groups .

- HRMS: A molecular ion peak matching the exact mass (calculated for CHO: 208.1099 g/mol) ensures purity .

Q. What safety precautions are critical when handling aldehydes with reactive substituents like methoxymethyl groups?

While toxicological data for this specific compound may be limited, analogous aldehydes (e.g., brominated derivatives) require stringent measures:

- Eye/Skin Exposure: Immediate flushing with water for 15 minutes, followed by medical consultation.

- Inhalation: Use fume hoods to avoid respiratory irritation.

- Storage: Keep under inert atmosphere (N/Ar) at 2–8°C to prevent oxidation or polymerization .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural assignments for this compound?

SC-XRD provides definitive proof of regiochemistry and stereochemistry. For example, in 4-methoxy-3-(methoxymethyl)benzaldehyde, SC-XRD confirmed the methoxymethyl group’s orientation at the 3-position and the aldehyde’s planarity. Crystals can be grown via slow evaporation of acetone solutions, and refinement using SHELXL (with riding H-atoms) achieves R-factors < 0.1 . Key metrics include bond lengths (C=O: ~1.21 Å, C–O: ~1.43 Å) and torsion angles to confirm substituent spatial arrangement .

Q. What computational methods are suitable for predicting reactivity or binding interactions involving this aldehyde?

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon reactivity in nucleophilic additions).

- Molecular Docking: For catalytic studies (e.g., interactions with metal-organic frameworks like Ce-MOFs), simulate binding energies and hydrogen-bonding/π-π interactions using software like AutoDock Vina. This aligns with studies showing benzaldehyde derivatives binding to aluminum molecular rings via Lewis acid/base interactions .

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in 1H-NMR^1 \text{H-NMR}1H-NMR) be resolved?

- Variable Temperature NMR: Assess dynamic processes (e.g., hindered rotation of the isopropoxy group) by acquiring spectra at 25–80°C. Signal coalescence at higher temps indicates rotational barriers.

- COSY/NOESY: Identify coupling networks and spatial proximities. For example, methoxymethyl CH protons may couple with adjacent aromatic protons, causing splitting deviations .

Q. What catalytic systems enhance selective functionalization of the aldehyde group while preserving ether substituents?

- Epoxidation Catalysts: Ce-MOFs show high selectivity for oxidizing allylic positions over aldehyde groups (99.5% conversion with 80% selectivity for epoxides vs. 20% for benzaldehyde derivatives) .

- Protection/Deprotection: Use silyl ethers (e.g., TMSCl) to transiently protect hydroxyl groups during aldehyde reactions, then cleave with fluoride sources (e.g., TBAF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.